Tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate
Description
Tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an amino group, a difluoromethyl group, and a cyclohexane ring
Properties
IUPAC Name |
tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)12(15)6-4-8(5-7-12)9(13)14/h8-9H,4-7,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUBLRSEBBEFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC(CC1)C(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexane ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to remove the difluoromethyl group.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Compounds lacking the difluoromethyl group.
Substitution: Derivatives with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it useful in drug discovery and development.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a precursor for the development of new pharmaceuticals targeting various diseases.
Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is structurally similar but contains a piperidine ring instead of a cyclohexane ring.
Indole derivatives: These compounds share the presence of a nitrogen-containing ring but differ in their overall structure and functional groups.
Uniqueness: Tert-butyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate is unique due to its combination of functional groups and its potential applications across various fields. Its reactivity and versatility set it apart from similar compounds.
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